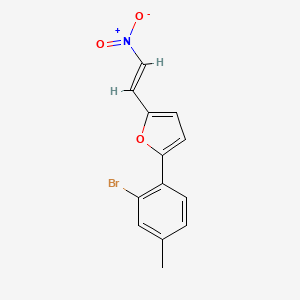
2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan, also known as BMVF, is a synthetic compound that has been of great interest to researchers due to its unique chemical structure and potential applications in various fields. BMVF is a furan derivative that contains a bromine atom, a methyl group, and a nitrovinyl group, which makes it a versatile molecule that can be used in different ways.
Aplicaciones Científicas De Investigación
2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan has been studied for its potential applications in various fields, including organic electronics, materials science, and medicinal chemistry. In organic electronics, this compound has been used as a building block for the synthesis of conjugated polymers and small molecules that exhibit high charge mobility and photovoltaic properties. In materials science, this compound has been incorporated into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) to enhance their gas adsorption and separation properties. In medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan is not fully understood, but it is believed to involve the interaction of the nitrovinyl group with biological targets such as enzymes and receptors. The nitrovinyl group can undergo a Michael addition reaction with thiol groups in proteins, leading to the formation of covalent adducts that can modulate their activity. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and autophagy, and to inhibit the activity of fungal and bacterial enzymes by targeting their active sites.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, this compound can act as an antioxidant and protect cells from oxidative stress. At higher concentrations, this compound can induce oxidative stress and DNA damage, leading to cell death. This compound has also been shown to modulate the expression of genes involved in inflammation, angiogenesis, and cell cycle regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. This compound can be easily synthesized in large quantities and can be used as a starting material for the synthesis of more complex molecules. However, this compound also has some limitations, including its low water solubility, which can make it difficult to use in biological assays, and its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan, including its use as a fluorescent probe for imaging biological targets, its incorporation into nanomaterials for drug delivery and sensing applications, and its modification to enhance its pharmacological properties. This compound can also be used as a scaffold for the synthesis of novel compounds with diverse biological activities. Further studies are needed to elucidate the mechanism of action of this compound and to evaluate its safety and efficacy in vivo.
Métodos De Síntesis
The synthesis of 2-(2-bromo-4-methylphenyl)-5-(2-nitrovinyl)furan involves the reaction of 2-bromo-4-methylphenol with 2-nitrovinyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified using column chromatography or recrystallization. The yield of this compound is typically around 50-60%.
Propiedades
IUPAC Name |
2-(2-bromo-4-methylphenyl)-5-[(E)-2-nitroethenyl]furan |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c1-9-2-4-11(12(14)8-9)13-5-3-10(18-13)6-7-15(16)17/h2-8H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIIHHLSQXBJIS-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C/[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-2-[5-(2-methylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5887401.png)
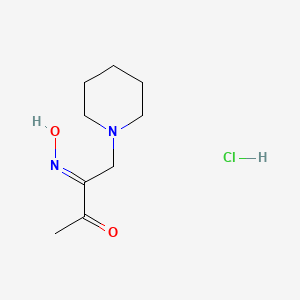
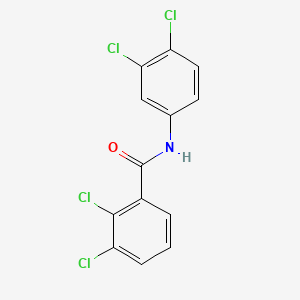
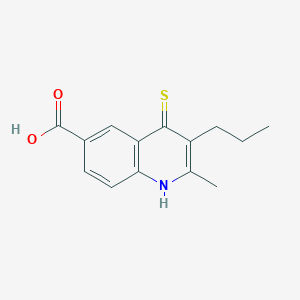
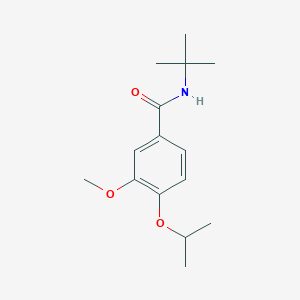
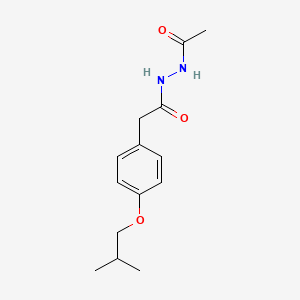
![N,N-dibenzyl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5887441.png)
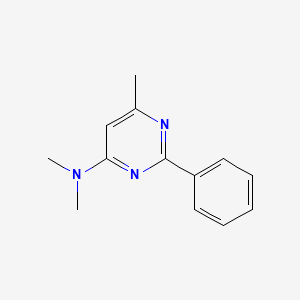

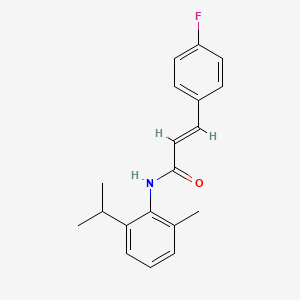

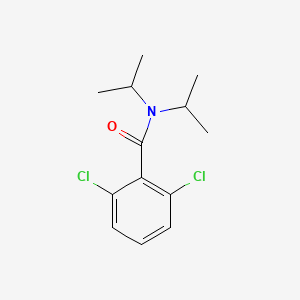
![2,2-dichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5887504.png)